molecular formula C9H8Br2O B13677807 2-Bromo-1-(5-bromo-2-methylphenyl)ethanone

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone

Cat. No.: B13677807
M. Wt: 291.97 g/mol
InChI Key: XQASMHGXYBCNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone is an organic compound with the molecular formula C9H8Br2O It is a brominated derivative of acetophenone, characterized by the presence of two bromine atoms and a methyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone can be synthesized through the bromination of 1-(5-bromo-2-methylphenyl)ethanone. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as acetic acid or methylene chloride. The reaction is carried out at room temperature, and the product is obtained in good yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in sealed containers to prevent contamination and degradation.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH2) or thiourea in solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like tetrahydrofuran (THF).

Major Products

    Substitution: Formation of substituted ethanones or phenyl derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-bromo-2-methylphenyl)ethanone involves its interaction with various molecular targets. The bromine atoms and carbonyl group play a crucial role in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Bromo-5-methylphenyl)ethanone
  • 2-Bromo-1-(2-methylphenyl)ethanone
  • 2-Bromo-1-(4-methylphenyl)ethanone
  • 2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(5-bromo-2-methylphenyl)ethanone is unique due to the presence of two bromine atoms and a methyl group on the phenyl ring. This specific substitution pattern imparts distinct chemical properties and reactivity compared to its analogs. The compound’s unique structure makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C9H8Br2O

Molecular Weight

291.97 g/mol

IUPAC Name

2-bromo-1-(5-bromo-2-methylphenyl)ethanone

InChI

InChI=1S/C9H8Br2O/c1-6-2-3-7(11)4-8(6)9(12)5-10/h2-4H,5H2,1H3

InChI Key

XQASMHGXYBCNKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.